molecular formula C17H19N3O4 B5609794 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide

Cat. No. B5609794
M. Wt: 329.35 g/mol
InChI Key: BDMJWACTAPJMSB-UHFFFAOYSA-N
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Description

This compound is of interest due to its structural complexity and potential biological activity. It contains imidazolidine and benzofuran moieties, which are prevalent in many biologically active compounds. The imidazolidine ring is known for its presence in various pharmaceuticals, while benzofuran derivatives are common in natural products with diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. For instance, compounds with similar structures have been synthesized through reactions involving thione derivatives and chloroacetamide compounds, confirmed by techniques like NMR, FTIR, and MS analyses (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's potential interactions and biological activities. Studies involving similar compounds have employed crystallography to detail the planarity of the imidazolidine-2,4-dione system and the angles formed with attached rings, providing insights into the molecule's conformation (Sethusankar et al., 2002).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(3-methyl-1-benzofuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-11-6-4-5-7-13(11)24-14(10)9-18-15(21)8-12-16(22)20(3)17(23)19(12)2/h4-7,12H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMJWACTAPJMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CNC(=O)CC3C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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